6-Chloro-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-chloro-1-methyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5/c1-18-11-9(7-14-18)10(16-12(13)17-11)15-8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHUTKFLEZEGBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
This approach involves the cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles with aryl nitriles in the presence of a strong base, typically potassium tert-butoxide, in a polar protic solvent such as t-butanol under reflux conditions. This method has been successfully used to synthesize various derivatives of pyrazolo[3,4-d]pyrimidin-4-amines, including compounds with different substituents on the aromatic rings.
Reaction Scheme
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile + Aryl nitrile
→ Cyclocondensation in presence of potassium tert-butoxide
→ Pyrazolo[3,4-d]pyrimidin-4-amine derivative
Experimental Conditions
- Reactants: 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles (5 mmol) and aryl nitriles (6 mmol)
- Catalyst/Base: Potassium tert-butoxide (1 mmol)
- Solvent: T-butanol (30 mL)
- Temperature: Reflux
- Duration: 4–7 hours
- Workup: Evaporation, neutralization with HCl, recrystallization from ethanol
Yield and Characterization
Yields ranged from 72% to 87%, with products characterized by spectral data (IR, NMR) confirming the formation of the desired heterocyclic core. For example, the synthesis of 6-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (3b) was achieved with a yield of 81% and melting point around 209-211°C.
Research Findings
- The reaction mechanism is believed to proceed via nucleophilic attack and cyclization, forming the fused heterocycle.
- Attempts to isolate intermediates were unsuccessful, indicating a rapid cyclocondensation process.
Alternative Synthetic Routes Involving Heterocyclic Building Blocks
Cyclocondensation with Isocyanates or Methylhydrazine
Some literature reports involve the reaction of suitably substituted pyrimidines or pyrazoles with electrophiles such as isocyanates or methylhydrazine derivatives, leading to heterocyclic fusion via cyclocondensation. These methods are often used to introduce specific substituents at the 6-position or other positions on the heterocycle.
Use of Orthoesters and Other Electrophiles
Cyclocondensation with orthoesters or related compounds has been employed to synthesize pyrazolo[3,4-d]pyrimidin-4-one derivatives, which can be further functionalized to obtain the amino derivatives.
Generalized Data Table of Preparation Methods
| Method No. | Reactants | Catalyst/Base | Solvent | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| 1 | 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles + aryl nitriles | Potassium tert-butoxide | T-butanol | Reflux 4–7 h | 72–87 | Efficient, versatile, high yields |
| 2 | Pyrazoles + Isocyanates | Not specified | Not specified | Heating | Variable | Used for specific derivatives |
| 3 | Pyrazoles + Orthoesters | Not specified | Not specified | Heating | Variable | For heterocycle fusion |
Notes on the Preparation Method
- Reaction Monitoring: Thin-layer chromatography (TLC) is employed to monitor reaction progress.
- Purification: Recrystallization from ethanol or suitable solvents ensures high purity.
- Spectral Confirmation: IR spectra typically show NH2 stretches (~3300 cm$$^{-1}$$), and NMR confirms aromatic and heterocyclic protons.
- Elemental Analysis: Consistent with calculated values, confirming product purity.
Research Findings & Insights
- The cyclocondensation approach using potassium tert-butoxide in t-butanol is highly effective for synthesizing diverse derivatives of pyrazolo[3,4-d]pyrimidin-4-amine.
- Variations in substituents on the aromatic rings influence reaction yields and product properties.
- The method is adaptable for introducing different substituents at the 6-position, including chloro, methyl, and phenyl groups, which are relevant for biological activity studies.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be substituted by various nucleophiles.
Oxidation and Reduction:
Substitution Reactions: The methyl and phenyl groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like potassium carbonate for nucleophilic substitution and various oxidizing and reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with aniline yields this compound .
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 6-Chloro-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been documented in various patents and research articles. The compound can be synthesized through several methods, often involving the reaction of phenyl and pyrazolo derivatives under specific conditions to yield the desired product with high purity levels. For example, a notable synthesis method involves palladium-catalyzed cross-coupling reactions, which are essential for generating complex bicyclic structures efficiently .
Anticancer Activity
Research has highlighted the potential of this compound as an inhibitor of various cancer cell lines. Studies have shown that derivatives of this compound exhibit inhibitory effects on kinases involved in cancer progression, particularly Bruton's tyrosine kinase (Btk), which is a target in certain B-cell malignancies. The efficacy of these compounds in inhibiting tumor growth has been evaluated through in vitro assays and animal models .
Inhibition of Epidermal Growth Factor Receptor (EGFR)
Further investigations have revealed that certain derivatives of the pyrazolo[3,4-d]pyrimidine framework act as epidermal growth factor receptor inhibitors (EGFRIs). These compounds have shown promise in targeting EGFR pathways, which are crucial in the development and progression of various cancers such as non-small cell lung cancer (NSCLC) .
Drug Development
The unique structure of this compound makes it a valuable scaffold for drug development. Researchers are exploring modifications to enhance its pharmacological properties and reduce toxicity. The compound serves as a lead compound for developing new anticancer agents with improved specificity and efficacy.
Molecular Biology Studies
Due to its kinase inhibitory properties, this compound is utilized in molecular biology studies to elucidate signaling pathways involved in cell proliferation and survival. It aids researchers in understanding the molecular mechanisms underlying cancer biology and developing targeted therapies.
Case Studies
Mechanism of Action
The mechanism of action of 6-Chloro-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting various cellular pathways involved in cell growth and proliferation . This inhibition can lead to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Structural Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Pharmacological and Physicochemical Properties
Anticancer Activity :
- Pyrazolopyrimidines with N-aryl substituents (e.g., N-phenyl, N-benzyl) exhibit nanomolar IC50 values in cancer models. For instance, analogs with para-dimethoxy or dimethylamino groups show enhanced activity due to hydrophobic interactions with ATP-binding pockets . While direct data for the target compound is lacking, its N-phenyl group may confer similar binding affinity .
Antiviral Potential :
- Derivatives like N-benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine are predicted SARS-CoV-2 Mpro inhibitors with high-nanomolar affinity . The target compound’s chloro and phenyl groups may enhance steric compatibility with viral protease active sites.
Toxicity Profiles :
- Mutagenicity is a concern for some analogs (e.g., N-benzyl derivatives) in Ames tests, though carcinogenicity is typically low . The target compound’s chlorine substituent may influence metabolic stability and toxicity, warranting further study.
Biological Activity
6-Chloro-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of kinase inhibition and antiviral properties. This article compiles and analyzes data on its biological activity, including structure-activity relationships (SAR), efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H10ClN5. Its structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored mainly in the context of its ability to inhibit specific kinases and its antiviral properties.
Kinase Inhibition
Research has indicated that compounds with a similar pyrazolo[3,4-d]pyrimidine scaffold exhibit significant kinase inhibition. For example, studies have shown that modifications at specific positions on the scaffold can enhance potency against targets such as SRC and ABL kinases. The presence of a tertiary amino group at position 4 is crucial for maintaining activity, while the introduction of larger aliphatic groups has been tolerated without significant loss of efficacy .
Antiviral Activity
Recent investigations into the antiviral properties of related compounds have revealed promising results against viruses such as Zika virus. Compounds based on the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated low micromolar antiviral activity with relatively low cytotoxicity. For instance, a compound structurally similar to this compound showed an EC50 value of 5.1 µM against Zika virus with a CC50 (cytotoxic concentration) of 39 µM, indicating a favorable selectivity index .
Table 1: Summary of Biological Activities
| Activity Type | Target | EC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|---|
| Kinase Inhibition | SRC | Varies by analog | N/A | N/A |
| Antiviral Activity | Zika Virus | 5.1 | 39 | 7.65 |
Case Studies
- SRC Kinase Inhibition : A study evaluated several derivatives of pyrazolo[3,4-d]pyrimidine for their ability to inhibit SRC kinase. The most potent compounds demonstrated IC50 values in the low micromolar range, suggesting that structural modifications could lead to improved inhibitors with potential therapeutic applications in cancer treatment .
- Antiviral Screening : In another study focused on Zika virus, several pyrazolo[3,4-d]pyrimidine derivatives were screened for antiviral activity. Compounds were assessed for their ability to reduce viral titers in cell cultures, with some exhibiting potent activity comparable to known antiviral agents while maintaining low cytotoxicity levels .
Q & A
Basic: What synthetic routes are available for 6-Chloro-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how is its structure validated?
Methodological Answer:
The compound is synthesized via nucleophilic substitution reactions. For example, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine reacts with methylamine in controlled conditions to selectively substitute the 4-position chlorine, yielding the target compound . Key steps include:
- Solvent selection : Dry acetonitrile or dichloromethane for optimal reactivity.
- Purification : Recrystallization from acetonitrile to ensure purity.
- Characterization :
Basic: What preliminary biological activities are associated with this compound?
Methodological Answer:
Initial studies highlight its role as a kinase inhibitor and antitumor agent:
- Kinase inhibition : Demonstrates IC50 values of ~5 nM against RET kinase in vitro, with selectivity validated across kinase panels .
- Antitumor activity : Inhibits leukemia cell lines by acting as a purine antagonist, disrupting nucleotide metabolism .
- Assays : Cell viability (MTT) and phosphorylation assays (e.g., ERK1/2 in MCF-7 cells) are standard for activity profiling .
Advanced: How do structural modifications influence its biological activity?
Methodological Answer:
Modifications at the N-phenyl or pyrazolo positions significantly alter potency and selectivity:
- N-Substitution : Replacing phenyl with cyclopropoxy or methoxy groups enhances CNS penetration (e.g., compound 28 in ) .
- Pyrimidine modifications : Adding hydrophobic side chains (e.g., isopropyl) improves kinase binding affinity .
- SAR Insights : Bulky substituents at position 3 reduce off-target effects, while polar groups at position 6 modulate solubility .
Advanced: How are structure-activity relationship (SAR) studies conducted for kinase inhibition?
Methodological Answer:
SAR studies involve:
- Docking simulations : Predict binding modes to RET kinase’s ATP-binding pocket .
- Library synthesis : Systematic variation of substituents (e.g., aryloxy, alkylurea) followed by enzymatic IC50 profiling .
- Selectivity screening : Testing against panels of 50+ kinases to identify off-target interactions .
Advanced: What challenges arise in selective substitution reactions during synthesis?
Methodological Answer:
Regioselectivity is a key challenge, addressed via:
- Reagent control : Methylamine selectively targets the 4-position chlorine over the 6-chloromethyl group due to steric and electronic factors .
- Temperature modulation : Reactions at 0–5°C minimize side-product formation .
- Protecting groups : Boc protection of amines in intermediates ensures clean reactions .
Advanced: How can researchers resolve contradictions in reported IC50 values?
Methodological Answer:
Discrepancies (e.g., IC50 ranging from 5 nM to 250 nM for LCK inhibition) arise from:
- Assay conditions : Variations in ATP concentrations or incubation times.
- Cell lines : Differences in kinase expression levels (e.g., MCF-7 vs. HEK293).
- Validation : Replicate studies using standardized protocols (e.g., ADP-Glo™ kinase assays) .
Advanced: How can derivatives be optimized for CNS penetration?
Methodological Answer:
Strategies include:
- Lipophilicity adjustments : Introducing cyclopropoxy or oxetane groups reduces polar surface area .
- Blood-brain barrier (BBB) prediction : Computational tools (e.g., SwissADME) guide substituent selection.
- In vivo testing : Compounds like 11 () show enhanced CNS bioavailability via piperidinylmethyl side chains .
Advanced: What mechanistic techniques elucidate kinase inhibition?
Methodological Answer:
Key approaches:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
